2-O-beta-D-galactopyranosyl-D-glucose chemical structure and molecular weight
2-O-beta-D-galactopyranosyl-D-glucose chemical structure and molecular weight
An In-Depth Technical Guide to 2-O-β-D-Galactopyranosyl-D-glucose: Structure, Properties, and Analysis
Executive Summary
This technical guide provides a comprehensive examination of 2-O-β-D-galactopyranosyl-D-glucose, a disaccharide of significant interest to researchers in carbohydrate chemistry and drug development. As a structural isomer of the more common lactose, its unique β-(1→2) glycosidic linkage imparts distinct physicochemical and potentially biological properties. This document delves into its core chemical structure, summarizes its key physical properties, outlines robust strategies for its chemical synthesis, and presents detailed protocols for its structural elucidation using advanced analytical techniques. By synthesizing foundational knowledge with practical, field-proven methodologies, this guide serves as an essential resource for scientists investigating the nuanced world of glycosidic isomers and their potential applications.
The Criticality of Glycosidic Linkage: A Tale of Two Isomers
In the realm of glycobiology, the seemingly subtle difference in the connection point between monosaccharide units can lead to vastly different molecular architectures and biological functions. 2-O-β-D-Galactopyranosyl-D-glucose is a prime example of this principle. It is a glycosylglucose composed of a β-D-galactopyranose unit linked to the C-2 hydroxyl group of a D-glucopyranose molecule.[1]
This stands in stark contrast to its well-known structural isomer, lactose (4-O-β-D-galactopyranosyl-D-glucose), the primary sugar in mammalian milk, where the linkage occurs at the C-4 position of glucose.[2][3] This isomeric distinction is not merely academic; it fundamentally alters the molecule's three-dimensional shape, its susceptibility to enzymatic cleavage, and its potential interactions with cellular receptors. While lactose is a cornerstone of infant nutrition, the biological role of the 2-O-linked isomer is less characterized, presenting a compelling frontier for research.[1] Understanding this specific isomer requires precise analytical and synthetic approaches, which will be the focus of this guide.
Physicochemical Properties and Chemical Identity
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research. This section details the identity and computed physicochemical characteristics of 2-O-β-D-galactopyranosyl-D-glucose.
Chemical Identifiers:
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IUPAC Name: (3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol
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CAS Registry Numbers: 16790-30-0[4][6], 28447-37-2[7][8] (Note: Multiple CAS numbers have been associated with this compound in various databases).
Chemical Structure Diagram
Caption: Chemical structure of 2-O-β-D-galactopyranosyl-D-glucose.
Quantitative Physicochemical Data
The following table summarizes key computed properties, which are crucial for predicting solubility, membrane permeability, and other behaviors in biological and chemical systems.
| Property | Value | Source |
| Molecular Weight | ~342.30 g/mol | [4][6][7] |
| Average Molecular Weight | 342.2965 g/mol | [1][2] |
| Exact Mass | 343.12248826 Da | [5] |
| Hydrogen Bond Donor Count | 9 | [5] |
| Hydrogen Bond Acceptor Count | 11 | [5] |
| Rotatable Bond Count | 7 | [5] |
| Topological Polar Surface Area | 208 Ų | [5] |
| XLogP3-AA (logP) | -4.9 | [5] |
Strategies for Chemical Synthesis
The regioselective synthesis of a 1,2-glycosidic linkage presents a significant challenge in carbohydrate chemistry. The process requires careful selection of protecting groups to ensure that only the desired hydroxyl group on the glucose acceptor is available for reaction. The Koenigs-Knorr reaction is a classic and effective method for this purpose.[9]
Causality in Synthetic Design
The choice of a synthetic pathway is dictated by the need for high yield and stereoselectivity (achieving the β-linkage specifically).
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Protecting Groups: Orthogonal protecting groups are essential. For the glucose acceptor, the C-2 hydroxyl must be free while others (C-1, C-3, C-4, C-6) are blocked to prevent side reactions. A common strategy involves using a protecting group at C-1 that can be selectively removed later.
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Galactose Donor: The galactose donor must be "activated" to make it a good electrophile. This is typically achieved by converting the anomeric hydroxyl into a good leaving group, such as a bromide (a glycosyl bromide). Acetyl or benzyl groups are used to protect the other hydroxyls on the donor.
-
Promoter: A promoter, often a silver salt like silver carbonate or triflate, is used to facilitate the departure of the leaving group and activate the donor for nucleophilic attack by the glucose acceptor's C-2 hydroxyl.
Generalized Synthetic Workflow
Caption: High-level workflow for the synthesis of the target disaccharide.
Experimental Protocol: Koenigs-Knorr Glycosylation (Generalized)
This protocol describes a representative, self-validating methodology. Each step includes checkpoints for validation, typically using Thin Layer Chromatography (TLC) to monitor reaction progress.
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Preparation of Acceptor: Start with a suitably protected glucose derivative where the C-2 hydroxyl is the only one available for reaction (e.g., methyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside). The purity of this starting material must be confirmed by ¹H NMR and mass spectrometry.
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Preparation of Donor: Synthesize 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (acetobromogalactose) from per-O-acetylated galactose. The stability of the bromide is critical; it should be used immediately or stored under anhydrous conditions.
-
Glycosylation Reaction:
-
Dissolve the glucose acceptor in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen).
-
Add a silver salt promoter (e.g., silver(I) carbonate).
-
Cool the mixture (e.g., to -20°C).
-
Slowly add a solution of the acetobromogalactose donor in the same solvent.
-
Monitor the reaction by TLC. The disappearance of the starting materials and the appearance of a new, higher-mobility spot indicates product formation.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture through celite to remove silver salts.
-
Wash the organic layer with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
-
-
Deprotection:
-
Remove the acetyl protecting groups using Zemplén deacetylation (catalytic sodium methoxide in methanol).
-
If benzyl groups were used, remove them via catalytic hydrogenation (e.g., using palladium on carbon).
-
Monitor deprotection by TLC or mass spectrometry.
-
-
Final Purification: Purify the final compound by chromatography or crystallization to yield pure 2-O-β-D-galactopyranosyl-D-glucose. The final structure must be confirmed by NMR and high-resolution mass spectrometry.
Structural Elucidation and Analytical Protocols
Unambiguous confirmation of the β-(1→2) linkage is the most critical analytical task. While ¹H NMR can suggest the presence of two sugar units, only a combination of 2D NMR experiments can definitively map the covalent structure.
The Logic of 2D NMR for Linkage Analysis
Standard 1D ¹H NMR spectra of disaccharides are often crowded and overlapping.[10] 2D NMR resolves this by spreading correlations into a second dimension, allowing for the assignment of individual protons and carbons and, most importantly, the identification of through-bond connectivities between the two sugar rings.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This is used to "walk" along the proton backbone of each individual sugar ring, but it cannot see across the glycosidic bond.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (1-bond C-H correlation). This is essential for assigning carbon chemical shifts.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for linkage analysis. It detects longer-range correlations between protons and carbons (typically 2-3 bonds apart). A cross-peak between the anomeric proton of the galactose (H-1') and the C-2 of the glucose (C-2) is the definitive proof of the 1'→2 linkage.[11]
Workflow for NMR-Based Structure Confirmation
Caption: Logical workflow for confirming glycosidic linkage using 2D NMR.
Detailed Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve ~5-10 mg of the purified compound in 0.5 mL of high-purity deuterium oxide (D₂O).
-
Lyophilize the sample once or twice to exchange any residual exchangeable protons (e.g., from hydroxyls) with deuterium, which simplifies the spectrum.
-
Re-dissolve the final sample in 100% D₂O for analysis.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a 2D ¹H-¹H COSY experiment.
-
Acquire a 2D ¹H-¹³C HSQC experiment.
-
Acquire a 2D ¹H-¹³C HMBC experiment, ensuring the parameters are optimized for detecting 2-3 bond correlations (typically ~8 Hz).
-
-
Data Analysis and Interpretation:
-
Step 1 (Anchoring): Identify the anomeric proton signals in the ¹H spectrum (typically between 4.5-5.5 ppm). The coupling constant (³J(H,H)) for the anomeric proton of the galactose unit will confirm its β-configuration (typically a large coupling of ~7-8 Hz).
-
Step 2 (Intra-ring Assignment): Use the COSY spectrum, starting from the anomeric protons, to trace the connectivity to H-2, H-3, H-4, etc., within each respective ring.
-
Step 3 (Carbon Assignment): Use the HSQC spectrum to correlate the assigned protons with their directly attached carbons.
-
Step 4 (Linkage Confirmation): In the HMBC spectrum, locate the signal for the anomeric proton of the galactose unit (H-1'). Look for a cross-peak in that column that correlates to a carbon signal. Identify this carbon using the assignments from the HSQC. A correlation to the C-2 signal of the glucose unit provides definitive evidence of the 2-O-linkage.
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Biological Context and Future Research Directions
While extensive research exists for lactose, the specific biological functions of 2-O-β-D-galactopyranosyl-D-glucose remain an open area of investigation. However, based on the known activities of other oligosaccharides and glycosides, several compelling research avenues can be proposed.
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Enzymatic Substrate Specificity: This isomer could serve as a valuable tool for probing the substrate specificity of β-galactosidases and other glycoside hydrolases. Its resistance or susceptibility to cleavage by different enzymes compared to lactose could reveal important insights into enzyme active site architecture.
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Prebiotic Potential: Many oligosaccharides that escape digestion in the upper gastrointestinal tract can act as prebiotics, selectively promoting the growth of beneficial gut bacteria. The unique β-(1→2) linkage could be selectively metabolized by specific probiotic strains, a hypothesis that warrants investigation through in vitro fermentation studies with human fecal microbiota.
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Cell Signaling and Recognition: Carbohydrates on cell surfaces are critical for molecular recognition events. While this disaccharide is simple, it could be used in competitive binding assays to investigate lectins or other carbohydrate-binding proteins that may have a preference for this specific linkage, potentially uncovering novel biological interactions.
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Antioxidant and Anti-inflammatory Properties: Phenolic glycosides are known to possess antioxidant and anti-inflammatory activities.[12] Although this compound lacks an aromatic aglycone, the potential for carbohydrate-based structures to modulate inflammatory pathways is an emerging field, and this well-defined isomer could serve as a valuable negative or positive control in such studies.[13]
Conclusion
2-O-β-D-Galactopyranosyl-D-glucose is more than just a structural isomer of lactose; it is a distinct chemical entity with unique properties defined by its β-(1→2) glycosidic bond. Its study demands a rigorous and integrated approach, combining precise chemical synthesis with powerful analytical techniques like 2D NMR for unambiguous structural confirmation. This guide has provided a technical framework for researchers, detailing the foundational chemistry, outlining field-proven experimental protocols, and suggesting logical avenues for future investigation. As the tools of chemical biology become more sophisticated, a deeper exploration of such specific glycosidic isomers will undoubtedly uncover new functions and applications, expanding our understanding of the complex language of carbohydrates.
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